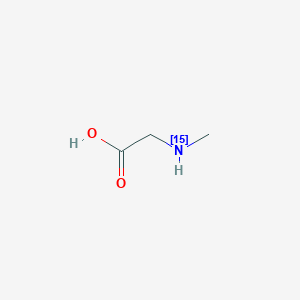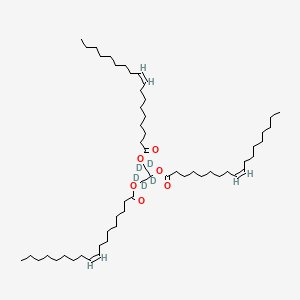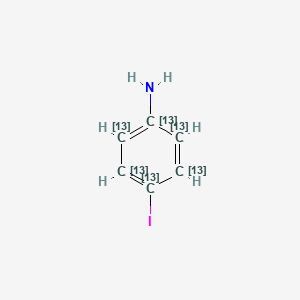
4-Iodoaniline-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodoaniline-13C6 is a carbon-13 labeled derivative of 4-Iodoaniline. This compound is primarily used in scientific research as a tracer in various analytical and biochemical studies. The incorporation of the carbon-13 isotope allows for more precise tracking and quantification in metabolic and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodoaniline-13C6 can be synthesized through the iodination of aniline-13C6. The reaction typically involves the use of iodine and sodium bicarbonate in an aqueous medium. The process begins by adding aniline-13C6 and sodium bicarbonate to water, followed by the gradual addition of iodine with vigorous stirring. If the reaction mixture turns yellow, a small amount of sodium bisulfite is added to decolorize it, and the crude product is then filtered .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodoaniline-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The iodine atom can be reduced to form aniline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroaniline or nitrosoaniline.
Reduction: Formation of aniline-13C6.
Scientific Research Applications
4-Iodoaniline-13C6 is used extensively in scientific research, including:
Chemistry: As a tracer in metabolic flux analysis and other analytical studies.
Biology: In studies involving the tracking of metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 4-Iodoaniline-13C6 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 label allows for the precise tracking of the compound through various metabolic processes. This helps in understanding the molecular targets and pathways involved in the metabolism and distribution of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: The non-labeled version of the compound.
2-Iodoaniline: An isomer with the iodine atom at the ortho position.
3-Iodoaniline: An isomer with the iodine atom at the meta position.
4-Bromoaniline: A similar compound with a bromine atom instead of iodine.
Uniqueness
4-Iodoaniline-13C6 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracer studies. This isotopic labeling allows for more accurate and detailed analysis compared to its non-labeled counterparts .
Properties
CAS No. |
233600-80-1 |
|---|---|
Molecular Formula |
C6H6IN |
Molecular Weight |
224.979 g/mol |
IUPAC Name |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
VLVCDUSVTXIWGW-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)I |
Canonical SMILES |
C1=CC(=CC=C1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



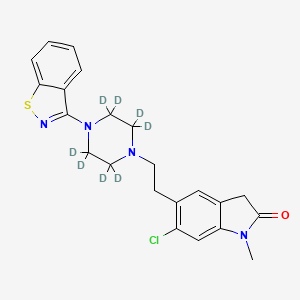
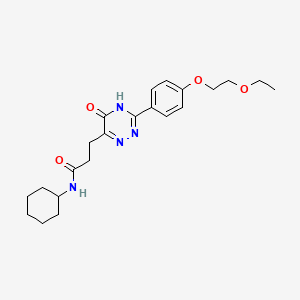
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
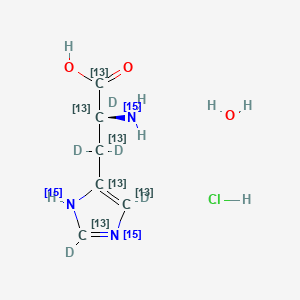
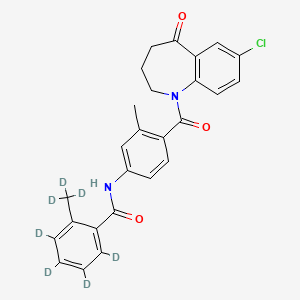
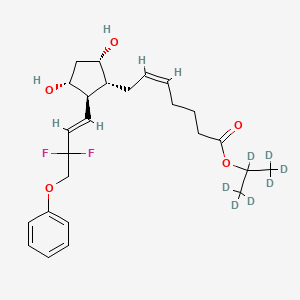
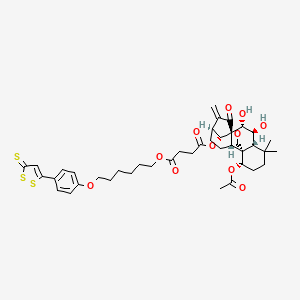
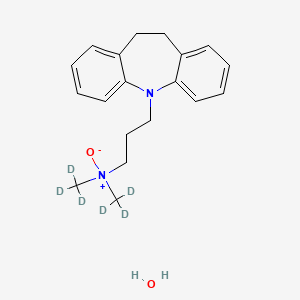
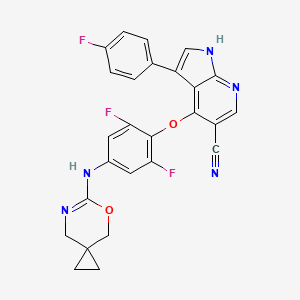
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
